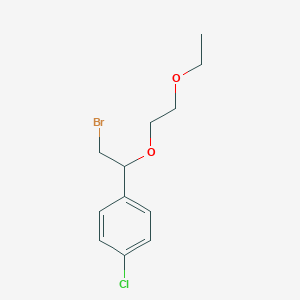
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is an organic compound that features a bromine atom, an ethoxyethoxy group, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(2-hydroxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-amino-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Oxidation: Products include 1-(2-formyl-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-carboxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Reduction: Products include 1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or cyclohexane derivatives.
Scientific Research Applications
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxyethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Lacks the additional ethoxy group, making it less complex.
4-Chlorobenzene: The base structure without the bromine and ethoxyethoxy groups.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of new chemical reactions.
Properties
Molecular Formula |
C12H16BrClO2 |
|---|---|
Molecular Weight |
307.61 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
KJBRAEQHZNNMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















